2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It is a synthetic compound that is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves its interaction with dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This interaction leads to the modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide are complex and depend on the specific receptors it interacts with. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood, cognition, and behavior. It has also been shown to modulate the activity of GABAergic and glutamatergic neurons, which are involved in the regulation of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments include its selectivity for dopamine and serotonin receptors, its ability to modulate neurotransmitter release, and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Future Directions
There are many future directions for research on 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to study its interactions with other neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems. Additionally, future research could focus on developing derivatives of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved selectivity and solubility properties.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide in the presence of a base to produce 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 1-methyl-4-piperidinol in the presence of a coupling reagent to produce 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It has also been used as a tool to study the role of dopamine and serotonin receptors in the brain.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMUXUIRGTJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.